p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate
Description
Properties
CAS No. |
22954-14-9 |
|---|---|
Molecular Formula |
C20H23Br2NO2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
PRMOCPYCVSHNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromoethyl groups can be replaced by other nucleophiles like thiols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzoic acid, o-isopropyl-, p-[bis(2-bromoethyl)amino]phenyl ester
- CAS RN : 22954-14-9
- Molecular Formula: C₂₀H₂₃Br₂NO₂
- Structure: Comprises an o-isopropylbenzoate ester core linked to a para-substituted bis(2-bromoethyl)amino group ().
Synthesis and Applications: This compound belongs to a class of nitrogen mustard analogs, where the bis(2-bromoethyl)amino group acts as a bifunctional alkylating agent. Such agents are typically designed to crosslink DNA, making them relevant in anticancer drug development.
Comparison with Structurally Related Compounds
CP-506 Series (CP-506, CP-506H, CP-506M)
Structural Features :
- CP-506 : Contains a 2-bromoethyl group, methanesulfonyl, nitro, and 4-ethylpiperazinylcarbonyl substituents.
- Metabolites: CP-506H-Cl2 and CP-506M-Cl2 feature bis(2-chloroethyl)amino groups, replacing bromine with chlorine ().
Functional Differences :
- Reactivity : Bromoethyl groups (as in the main compound) exhibit faster alkylation kinetics than chloroethyl analogs due to bromine’s superior leaving-group ability. This may enhance cytotoxicity but also increase systemic toxicity.
- Metabolic Stability : CP-506 metabolites undergo hydroxylation (e.g., CP-506H-(OH)₂) or halogen exchange (e.g., CP-506H-Cl2), suggesting that the main compound’s bromoethyl groups may similarly metabolize to less reactive derivatives in vivo .
1,4-Bis(2-chloroethylthio)butane
Structural Features :
Functional Differences :
IDT785 (Biotinylated SERT Ligand)
Functional Differences :
- Application : IDT785 is a serotonin transporter (SERT) ligand, whereas the main compound is designed for alkylation.
Key Research Findings
- Cytotoxicity : Bromoethyl-containing compounds (e.g., the main compound) show higher in vitro cytotoxicity than chloroethyl analogs (e.g., CP-506H-Cl2) in HCT-116 cell lines, attributed to faster DNA crosslinking .
- Metabolism : Hydroxylated metabolites (e.g., CP-506H-(OH)₂) are less reactive, suggesting detoxification pathways may limit the main compound’s therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
